molecular formula C18H23N B1602387 (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane CAS No. 352535-91-2

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane

Cat. No. B1602387
CAS RN: 352535-91-2
M. Wt: 253.4 g/mol
InChI Key: ZZRLMXUCFVPFGS-KRWDZBQOSA-N
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Description

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane, commonly known as Dibenzylamine (DBA), is a crucial compound in organic chemistry. It is a chiral amine that has a wide range of applications in scientific research. DBA is an essential building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane's mechanism of action is not well understood, but it is believed to act as a nucleophile in various reactions. This compound is also known to form stable complexes with metals, making it useful in organometallic chemistry.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane has several advantages in lab experiments, including its high purity, low cost, and ease of synthesis. However, this compound is a highly air-sensitive compound, and precautions must be taken during handling to prevent oxidation.

Future Directions

1. Development of new synthetic methods for (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
2. Investigation of this compound's mechanism of action
3. Exploration of this compound's potential in drug discovery
4. Development of new applications of this compound in materials science
5. Investigation of the toxicity of this compound in humans.
In conclusion, this compound is a crucial compound in organic chemistry with a wide range of applications in scientific research. Its low cost, high purity, and ease of synthesis make it a valuable building block in the synthesis of various organic compounds. Further research is needed to explore its potential in drug discovery and materials science.

Scientific Research Applications

(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane has numerous applications in scientific research, including its use as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a building block in the synthesis of various organic compounds. This compound is also used in the synthesis of chiral pharmaceuticals, such as antihistamines and antidepressants.

properties

IUPAC Name

(2S)-3,3-dimethyl-1,1-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRLMXUCFVPFGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584265
Record name (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352535-91-2
Record name (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 2
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 3
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 4
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 5
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Reactant of Route 6
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane

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